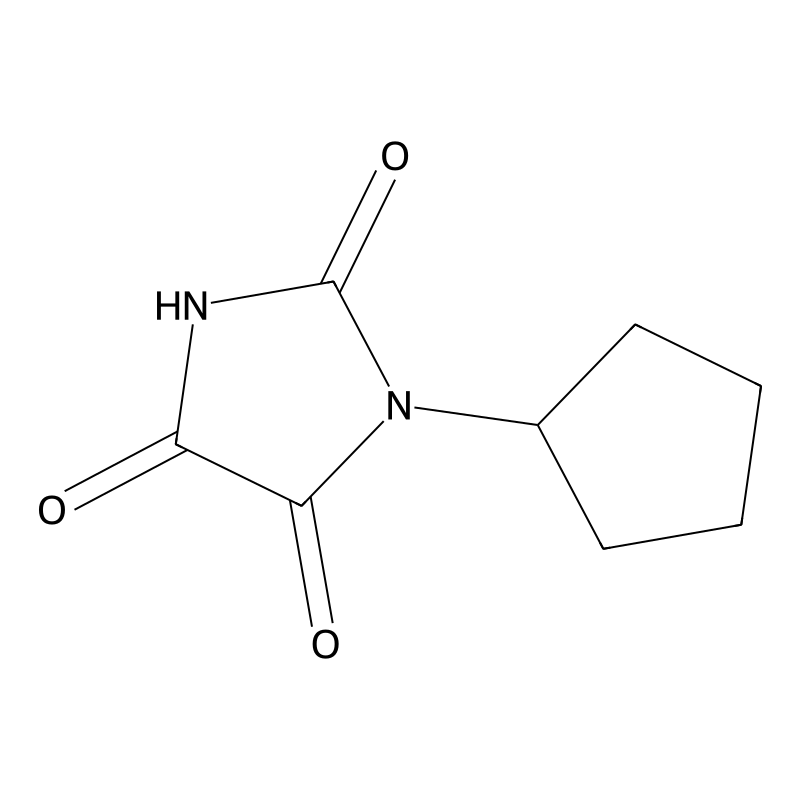

1-Cyclopentylimidazolidine-2,4,5-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyclopentylimidazolidine-2,4,5-trione (CAS 40408-47-7) is a mono-N-substituted parabanic acid derivative functioning as a highly versatile, flat, heteroatom-rich heterocyclic building block [1]. Characterized by its rigid imidazolidine-2,4,5-trione core and lipophilic cyclopentyl appendage, this compound serves as a critical precursor for the synthesis of high-performance pharmaceuticals, including Ryanodine receptor 2 (RyR2) inhibitors and novel anticonvulsants [2]. By providing a pre-formed parabanic acid scaffold with one addressable nitrogen (N3), it enables late-stage diversification while entirely avoiding the repetitive handling of highly reactive, toxic cyclization reagents during high-throughput library synthesis [2].

Substituting 1-cyclopentylimidazolidine-2,4,5-trione with generic hydantoins, unsubstituted parabanic acid, or linear urea precursors inherently compromises both synthetic efficiency and target binding affinity. Unsubstituted parabanic acid requires challenging, stepwise desymmetrization to achieve the precise N1-cyclopentyl, N3-alkyl substitution patterns required for optimal pharmacodynamic profiles [1]. Conversely, utilizing acyclic urea precursors (e.g., 1-cyclopentyl-3-alkylureas) fails to provide the critical rigid, flat geometry and multiple hydrogen-bond acceptor sites of the trione core, which has been quantitatively proven to be essential for target engagement such as RyR2 inhibition [1]. Furthermore, substituting the cyclopentyl ring with a cyclohexyl or linear alkyl group drastically reduces in vivo efficacy in established CNS disease models, rendering generic cycloalkyl analogs non-viable for advanced therapeutic development [2].

Criticality of the Rigid Trione Core for Target Receptor Binding

In the development of RyR2 inhibitors, the presence of the cyclized parabanic acid core is an absolute requirement for target engagement. When comparing the fully cyclized parabanic acid derivative to its direct acyclic urea precursor (1-cyclopentyl-3-(2-(4-methoxyphenoxy)ethyl)urea), the cyclized target achieved an EC50 of 30.1 μM against RyR2(WT), whereas the acyclic comparator showed zero inhibitory activity at concentrations up to 30 μM [1]. This demonstrates that the rigid, flat geometry and heteroatom density of the trione core cannot be substituted by flexible urea linkages.

| Evidence Dimension | RyR2(WT) Inhibitory Activity (EC50) |

| Target Compound Data | Parabanic acid derivative (Compound 1): 30.1 μM |

| Comparator Or Baseline | Acyclic urea precursor (Compound 5): >30 μM (No inhibitory activity) |

| Quantified Difference | Complete restoration of binding activity driven by the cyclized trione core. |

| Conditions | In vitro RyR2(WT) inhibition assay. |

Procuring the cyclized parabanic acid core is strictly required for biological efficacy, as flexible acyclic urea alternatives fail to engage the target receptor.

Superior In Vivo Efficacy of the Cyclopentyl Appendage

The exact ring size of the cycloalkane appendage is a critical determinant of in vivo efficacy for parabanic acid-based anticonvulsants. In subcutaneous pentylenetetrazole (scPTZ) seizure models, the cyclopentyl parabanic acid hybrid (isopropyl substituted) delivered 100% seizure protection [1]. In stark contrast, the identically substituted cyclohexyl parabanic acid analog was completely inactive (0% protection), and the linear normal-propyl analog provided only 83% protection [1]. This quantitative drop-off strictly dictates the procurement of the cyclopentyl core for CNS applications.

| Evidence Dimension | Seizure Protection in scPTZ Model |

| Target Compound Data | Cyclopentyl parabanic acid hybrid: 100% protection |

| Comparator Or Baseline | Cyclohexyl parabanic acid hybrid: 0% protection |

| Quantified Difference | 100% absolute increase in seizure protection compared to the closest structural analog. |

| Conditions | Subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice. |

Buyers developing CNS therapeutics must select the exact cyclopentyl-substituted core over cyclohexyl analogs to achieve maximal in vivo GABAergic modulation.

Elimination of Toxic Reagents in Library Synthesis

From a processability standpoint, utilizing pre-formed 1-cyclopentylimidazolidine-2,4,5-trione fundamentally streamlines the generation of N1,N3-disubstituted libraries. De novo synthesis of these targets requires a two-step sequence for every analog, involving stoichiometric amounts of highly toxic oxalyl chloride and moisture-sensitive cyclopentyl isocyanate [1]. Procuring the pre-formed mono-substituted core allows for direct, single-step N3-alkylation using benign bases, entirely eliminating the handling of volatile, corrosive cyclization reagents during the diversification phase [1].

| Evidence Dimension | Synthetic Steps and Reagent Toxicity for N3-Diversification |

| Target Compound Data | Pre-formed 1-Cyclopentylimidazolidine-2,4,5-trione: 1 step (direct N-alkylation), benign reagents |

| Comparator Or Baseline | De novo synthesis: 2 steps, requires stoichiometric oxalyl chloride and cyclopentyl isocyanate |

| Quantified Difference | Eliminates 100% of oxalyl chloride and isocyanate handling during the diversification phase. |

| Conditions | Parallel synthesis of N1,N3-disubstituted parabanic acid libraries. |

Procuring this pre-formed building block drastically improves high-throughput synthesis safety and speed by enabling late-stage, single-step diversification.

Enhanced Processability and Organic Solubility

The N1-cyclopentyl substitution significantly alters the bulk physical properties of the parabanic acid core, specifically regarding organic solubility. Unsubstituted imidazolidine-2,4,5-trione forms a highly symmetric, tightly bound intermolecular hydrogen-bonding network, resulting in poor solubility in standard aprotic solvents (e.g., DCM, THF) and necessitating high-boiling polar solvents like DMF [1]. The bulky cyclopentyl group disrupts this symmetry, dramatically increasing solubility in volatile organic solvents, which is a critical prerequisite for preventing line clogging and enabling low-temperature solvent removal in automated parallel synthesis workflows [1].

| Evidence Dimension | Solubility in Aprotic Organic Solvents (e.g., DCM, THF) |

| Target Compound Data | 1-Cyclopentylimidazolidine-2,4,5-trione: High solubility due to disrupted symmetry |

| Comparator Or Baseline | Unsubstituted Imidazolidine-2,4,5-trione (Parabanic acid): Poor organic solubility, requires DMF/DMSO |

| Quantified Difference | Significant reduction in solvent polarity requirements for liquid-phase handling. |

| Conditions | Standard ambient temperature liquid-phase parallel synthesis workflows. |

This enhanced solubility profile prevents line clogging in automated synthesizers and allows the use of volatile solvents that are easily removed downstream.

Late-Stage Diversification of RyR2 Inhibitor Libraries

1-Cyclopentylimidazolidine-2,4,5-trione is the ideal central scaffold for synthesizing isoform-selective Ryanodine receptor 2 inhibitors. By leveraging the free N3 position, medicinal chemists can perform rapid, single-step alkylations to generate diverse libraries targeting cardiac arrhythmias, fully relying on the rigid trione core to maintain essential receptor binding [1].

Development of Novel Anticonvulsant Therapeutics

This compound is highly suited for the generation of cycloalkanecarboxamide parabanic acid hybrids. Because the cyclopentyl group specifically drives maximal protection in scPTZ seizure models compared to cyclohexyl alternatives, procuring this exact core is a mandatory starting point for optimizing GABAergic modulators [2].

Precursor for Advanced Polyparabanic Acid Resins

Beyond pharmaceuticals, the thermal stability of the imidazolidine-2,4,5-trione core allows this compound to be utilized as a specialized chain-terminating or modifying monomer in the production of high-temperature polyparabanic acid polymers, offering unique organic solubility profiles compared to unsubstituted monomers [3].

References

- [1] Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton. RSC Med. Chem., 2021.

- [2] Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Medicinal Chemistry Research 33:89-106 (2024).

- [3] Synthetic Utility and Physical Properties of N-Substituted Parabanic Acids. Journal of Heterocyclic Chemistry.